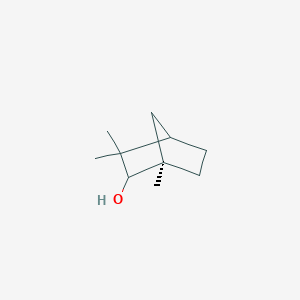

(+)-fenchyl alcohol

Description

BenchChem offers high-quality (+)-fenchyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-fenchyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7?,8?,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIHUHQCLTYTSF-SFVIPPHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(C1O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(C1)C(C2O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (+)-Fenchyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenchyl alcohol, a bicyclic monoterpenoid, is a chiral molecule of significant interest in the fields of fragrance, organic synthesis, and pharmaceutical development. Its distinct stereochemistry and characteristic properties make it a valuable chiral building block and a subject of study for its potential biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of (+)-fenchyl alcohol, complete with detailed experimental protocols for their determination and characterization. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound.

Physicochemical Properties

The physicochemical properties of (+)-fenchyl alcohol are crucial for its handling, formulation, and application in various scientific contexts. A summary of these key properties is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | [1][2] |

| Synonyms | (1R)-endo-(+)-Fenchyl alcohol, (+)-α-Fenchol, D-Fenchyl alcohol | [1][3][4] |

| CAS Number | 2217-02-9 | [5][6] |

| Molecular Formula | C₁₀H₁₈O | [3][5][7] |

| Molecular Weight | 154.25 g/mol | [1][3][8][7] |

| Appearance | White to pale yellow crystalline solid | |

| Odor | Camphoraceous, lime-like | [3][9] |

| Melting Point | 35 - 46 °C | [3][8][5] |

| Boiling Point | 201 - 203 °C at 760 mmHg | [3][8][10] |

| Density | Approximately 0.94 - 0.96 g/cm³ | [9][11] |

| Solubility | Insoluble in water; Soluble in ethanol, DMSO, DMF, and other organic solvents.[3][4][8][10][11] | |

| Optical Rotation [α]D²⁰ | +9° to +11° (c=10 in ethanol) | [3][5] |

| Flash Point | ~74 °C (165 °F) | [3][10][12] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physicochemical properties of (+)-fenchyl alcohol.

Melting Point Determination

Objective: To determine the temperature range over which (+)-fenchyl alcohol transitions from a solid to a liquid.

Methodology:

-

A small, finely powdered sample of (+)-fenchyl alcohol is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then slowed to 1-2 °C/minute near the expected melting point).

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[9][13]

-

The melting point is reported as the range T1 - T2.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid (+)-fenchyl alcohol equals the external pressure.

Methodology:

-

A small volume (a few milliliters) of (+)-fenchyl alcohol is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube assembly is heated in a suitable heating bath (e.g., oil bath).[1][14]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[14]

Density Determination

Objective: To determine the mass per unit volume of (+)-fenchyl alcohol.

Methodology (for a solid):

-

The mass of a clean, dry pycnometer is accurately measured (m1).

-

The pycnometer is filled with a solvent of known density (e.g., ethanol) in which (+)-fenchyl alcohol is insoluble, and the total mass is measured (m2).

-

A known mass of (+)-fenchyl alcohol (ms) is added to the empty pycnometer.

-

The pycnometer containing the sample is then filled with the same solvent, and the total mass is measured (m3).

-

The density of (+)-fenchyl alcohol is calculated using the appropriate formula, taking into account the displaced volume of the solvent.

Solubility Assessment

Objective: To qualitatively and quantitatively determine the solubility of (+)-fenchyl alcohol in various solvents.

Methodology:

-

Qualitative Assessment: A small, measured amount of (+)-fenchyl alcohol (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL) at a controlled temperature. The mixture is agitated, and the dissolution is visually observed.[15][16]

-

Quantitative Assessment: A saturated solution of (+)-fenchyl alcohol is prepared in the solvent of interest at a specific temperature. The concentration of the dissolved solute is then determined using an appropriate analytical technique, such as gas chromatography (GC) after proper calibration.

Optical Rotation Measurement

Objective: To measure the angle of rotation of plane-polarized light caused by a solution of (+)-fenchyl alcohol.

Methodology:

-

A solution of (+)-fenchyl alcohol of a known concentration (c) is prepared in a suitable solvent (e.g., ethanol).

-

A polarimeter is calibrated using a blank (the pure solvent).

-

The prepared solution is placed in a polarimeter cell of a known path length (l).

-

The angle of rotation (α) of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature (T).[2][17][18]

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c).

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chiral compound such as (+)-fenchyl alcohol.

Caption: Workflow for the Physicochemical Characterization of (+)-Fenchyl Alcohol.

Conclusion

This technical guide has provided a detailed summary of the essential physicochemical properties of (+)-fenchyl alcohol, a compound of considerable scientific and industrial importance. The tabulated data offers a quick reference for its key characteristics, while the outlined experimental protocols provide a practical framework for its analysis and quality control. The provided workflow diagram further elucidates the logical progression of a comprehensive characterization process. It is anticipated that this guide will be a valuable resource for researchers and professionals, facilitating a deeper understanding and more effective utilization of (+)-fenchyl alcohol in their respective fields.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. torontech.com [torontech.com]

- 3. jchps.com [jchps.com]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. arjunschool.com [arjunschool.com]

- 7. youtube.com [youtube.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. pennwest.edu [pennwest.edu]

- 11. cdn.pasco.com [cdn.pasco.com]

- 12. researchgate.net [researchgate.net]

- 13. byjus.com [byjus.com]

- 14. Video: Boiling Points - Procedure [jove.com]

- 15. scribd.com [scribd.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 18. digicollections.net [digicollections.net]

A Technical Guide to the Natural Sources and Extraction of (+)-Fenchyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenchyl alcohol, a bicyclic monoterpenoid, is a volatile organic compound with a characteristic camphor-like, piney aroma. It exists as several stereoisomers, with the (+)-endo-fenchyl alcohol isomer being of particular interest due to its sensory properties and potential biological activities. This technical guide provides a comprehensive overview of the natural sources of (+)-fenchyl alcohol and detailed methodologies for its extraction and isolation. Quantitative data on its occurrence in various plant species are summarized, and experimental protocols for key extraction and purification techniques are provided. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile natural compound.

Natural Sources of (+)-Fenchyl Alcohol

(+)-Fenchyl alcohol is found in the essential oils of a variety of plants across different families. Its concentration can vary significantly depending on the plant species, geographical location, harvesting time, and the specific part of the plant used. Key natural sources include:

-

Lamiaceae Family: Sweet basil (Ocimum basilicum) is a well-known source of fenchyl alcohol.[1] Studies have shown the presence of D-fenchyl alcohol in the essential oil of Ocimum basilicum from different regions, with concentrations ranging from 0.14% to 0.2%.

-

Myrtaceae Family: Various species of Eucalyptus contain fenchyl alcohol. For instance, the essential oil from the flowers of Eucalyptus microtheca has been found to contain 0.085% D-fenchyl alcohol.[2]

-

Asteraceae Family: Plants from the Aster family, such as Tarchonanthus camphoratus (Leleshwa), are significant sources, with one study reporting a substantial concentration of 12.2 g/100g of fenchyl alcohol in its volatile fraction.[3] Aster species are known to naturally contain fenchol.[1]

-

Pinaceae Family: Various pine species (Pinus spp.) are known to contain fenchyl alcohol, contributing to their characteristic scent.

-

Rutaceae Family: Citrus fruits are also reported as natural sources of fenchyl alcohol.[1]

-

Apiaceae Family: Wild celery is another plant where fenchyl alcohol can be found.[1]

-

Cannabaceae Family: Certain cannabis strains, particularly OG Kush and Banana Kush, are reported to have higher concentrations of fenchyl alcohol.

Quantitative Data on (+)-Fenchyl Alcohol in Natural Sources

The following table summarizes the available quantitative data for the concentration of fenchyl alcohol in various natural sources. It is important to note that the specific enantiomer is not always identified in all studies.

| Plant Species | Family | Plant Part | Concentration of Fenchyl Alcohol | Reference |

| Ocimum basilicum | Lamiaceae | Leaves | 0.14% - 0.2% (D-fenchyl alcohol) | |

| Eucalyptus microtheca | Myrtaceae | Flowers | 0.085% (D-fenchyl alcohol) | [2] |

| Tarchonanthus camphoratus | Asteraceae | Not specified | 12.2 g/100g | [3] |

| Industrial Hemp (Cannabis sativa L.) | Cannabaceae | Inflorescences | 0.2% |

Extraction and Isolation Methodologies

The extraction and isolation of (+)-fenchyl alcohol from its natural sources typically involve a multi-step process, beginning with the extraction of the essential oil from the plant material, followed by purification techniques to isolate the target compound.

Extraction of Essential Oils

2.1.1. Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant materials. This technique is particularly suitable for volatile compounds like fenchyl alcohol that are immiscible with water. The process involves passing steam through the plant material, which vaporizes the volatile compounds. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the water.

Experimental Protocol: Laboratory-Scale Steam Distillation

This protocol provides a general procedure for the steam distillation of essential oils from plant material.

Materials and Equipment:

-

Fresh or dried plant material (e.g., basil leaves, eucalyptus flowers)

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, still head, condenser, and a collection vessel/separatory funnel)

-

Heating mantle or hot plate

-

Clamps and stands

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Preparation of Plant Material: Coarsely chop or grind the plant material to increase the surface area for efficient extraction.

-

Apparatus Setup:

-

Place the prepared plant material into the biomass flask.

-

Fill the boiling flask with distilled water to about two-thirds of its capacity.

-

Assemble the steam distillation apparatus as shown in the diagram below, ensuring all joints are properly sealed.

-

Connect the condenser to a cold water supply.

-

-

Distillation:

-

Heat the boiling flask to generate steam. The steam will pass through the biomass flask, causing the volatile compounds to vaporize.

-

The mixture of steam and essential oil vapor will travel to the condenser, where it will cool and liquefy.

-

Collect the distillate, which will consist of a biphasic mixture of essential oil and water (hydrosol), in the collection vessel.

-

-

Separation and Drying:

-

After the distillation is complete, separate the essential oil layer from the aqueous layer using a separatory funnel.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed, dark glass vial at a low temperature.

-

Logical Diagram for Steam Distillation Workflow

Caption: Workflow for Essential Oil Extraction via Steam Distillation.

2.1.2. Solvent Extraction

Solvent extraction is an alternative method that can be used, particularly for plant materials with low essential oil content or for compounds that are sensitive to heat. This method involves macerating the plant material in a suitable organic solvent (e.g., ethanol, hexane) to dissolve the essential oils. The solvent is then evaporated to yield the crude extract.

2.1.3. Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, typically using carbon dioxide (CO2), is a more advanced and "green" extraction technique. Under supercritical conditions, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. SFE offers advantages such as high selectivity, shorter extraction times, and no solvent residue in the final product.

Isolation and Purification of (+)-Fenchyl Alcohol

The crude essential oil obtained from the initial extraction is a complex mixture of various volatile compounds. To isolate (+)-fenchyl alcohol, further purification steps are necessary.

2.2.1. Fractional Distillation

Fractional distillation is a powerful technique for separating compounds with different boiling points. Since the components of essential oils have varying volatilities, fractional distillation can be employed to enrich and isolate fenchyl alcohol. For compounds with high boiling points like fenchyl alcohol (approximately 201 °C), vacuum fractional distillation is often preferred to prevent thermal degradation.

Experimental Protocol: Vacuum Fractional Distillation of Fenchyl Alcohol

This protocol outlines a general procedure for the purification of fenchyl alcohol from a crude essential oil mixture using vacuum fractional distillation.

Materials and Equipment:

-

Crude essential oil containing fenchyl alcohol

-

Vacuum fractional distillation apparatus (including a round-bottom flask, a fractionating column e.g., Vigreux or packed column, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer)

-

Heating mantle with a stirrer

-

Vacuum grease

-

Cold trap

Procedure:

-

Apparatus Setup:

-

Assemble the vacuum fractional distillation apparatus as depicted in the diagram below. Ensure all joints are properly sealed with a thin layer of vacuum grease.

-

Place the crude essential oil in the round-bottom flask, adding a stir bar.

-

Connect the vacuum source to the apparatus through a cold trap to protect the pump.

-

-

Distillation:

-

Begin stirring and gradually apply vacuum to the system.

-

Once the desired pressure is reached and stable, start heating the round-bottom flask.

-

Observe the vapor rising through the fractionating column. A temperature gradient will be established in the column.

-

Collect the initial fractions (forerun), which will contain the more volatile components with lower boiling points.

-

As the temperature stabilizes at the boiling point of fenchyl alcohol at the given pressure, collect the desired fraction in a clean receiving flask.

-

Monitor the temperature and pressure throughout the process to ensure a clean separation.

-

-

Analysis:

-

Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of the isolated fenchyl alcohol.

-

Logical Diagram for Fractional Distillation Workflow

Caption: Workflow for Fenchyl Alcohol Purification via Fractional Distillation.

2.2.2. Preparative Gas Chromatography (Prep-GC)

For obtaining high-purity (+)-fenchyl alcohol, preparative gas chromatography is an excellent technique.[4] In Prep-GC, the crude essential oil is vaporized and passed through a column with a stationary phase. The different components of the oil interact with the stationary phase to varying degrees, causing them to elute at different times. A fraction collector is used to isolate the fenchyl alcohol as it elutes from the column.[4]

2.2.3. Chiral Gas Chromatography

To separate and quantify the different enantiomers of fenchyl alcohol (e.g., (+) and (-)-fenchyl alcohol), chiral gas chromatography is employed. This technique uses a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and individual quantification. This is crucial for applications where the biological activity or sensory properties are specific to a particular enantiomer.[5][6]

Conclusion

(+)-Fenchyl alcohol is a naturally occurring monoterpenoid with a widespread presence in the plant kingdom. This technical guide has provided an in-depth overview of its primary natural sources and the methodologies for its extraction and isolation. Steam distillation followed by vacuum fractional distillation or preparative gas chromatography are effective methods for obtaining pure (+)-fenchyl alcohol. The quantitative data and detailed protocols presented herein offer a valuable resource for researchers and professionals in the fields of natural product chemistry, flavor and fragrance science, and drug development, facilitating further exploration of the properties and applications of this important compound.

References

- 1. Terpene Tuesdays: Everything You Need To Know About Fenchyl Alcohol Flavor, Fragrance, And Health Benefits [acslab.com]

- 2. Essential oil composition of Eucalyptus microtheca and Eucalyptus viminalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispec.co.th [scispec.co.th]

- 6. gcms.labrulez.com [gcms.labrulez.com]

The Role of (+)-Fenchyl Alcohol as a Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Fenchyl alcohol, a bicyclic monoterpenoid alcohol, has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its rigid, sterically demanding bornane skeleton provides a well-defined chiral environment, making it an effective chiral auxiliary for controlling the stereochemical outcome of a wide range of organic reactions. Derived from the naturally abundant (+)-fenchone, it offers a cost-effective and readily available source of chirality for the synthesis of complex enantiopure molecules, including pharmaceuticals and natural products. This guide provides a comprehensive overview of the applications of (+)-fenchyl alcohol, detailing its use as a chiral auxiliary and as a scaffold for the development of novel therapeutic agents.

Core Applications in Asymmetric Synthesis

The primary application of (+)-fenchyl alcohol in organic synthesis is as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1][2] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. The rigid conformational nature of the fenchyl group provides a highly predictable facial bias, leading to high levels of diastereoselectivity in many reactions.

Asymmetric Diels-Alder Reactions

One of the key applications of (+)-fenchyl alcohol is in directing asymmetric Diels-Alder reactions. The alcohol is typically esterified with an α,β-unsaturated carboxylic acid, such as acrylic acid, to form a chiral dienophile. The bulky fenchyl group effectively shields one face of the dienophile, forcing the diene to approach from the less hindered side. This steric control leads to the formation of cyclic products with high diastereomeric excess (de).

While specific quantitative data for (+)-fenchyl alcohol in Diels-Alder reactions is not extensively documented in readily available literature, the principle is well-established with similar terpene-based auxiliaries like isoborneol (B83184) and 8-phenylmenthol. The general workflow involves the Lewis acid-catalyzed cycloaddition, followed by the hydrolytic cleavage of the auxiliary to yield the enantiomerically enriched carboxylic acid.

Synthesis of Bioactive Molecules from the Fenchone (B1672492) Scaffold

While direct use as an auxiliary is a key application, the oxidized form, (+)-fenchone, serves as a versatile starting material for a variety of bioactive compounds. (+)-Fenchyl alcohol can be readily oxidized to (+)-fenchone, making this chemistry highly relevant.

Researchers have successfully utilized (+)-fenchone to synthesize a novel class of potent and selective cannabinoid receptor 2 (CB2) agonists.[1][3][4] These compounds are of significant interest for their potential anti-inflammatory and analgesic properties without the psychoactive effects associated with CB1 receptor activation.[4][5][6][7] The synthesis involves the coupling of (+)-fenchone with substituted resorcinols or phenols.[3][4]

Quantitative Data for Fenchone-Derived CB2 Agonists

| Compound ID | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, %) |

| 1d | hCB2 | 3.51 | 2.59 | 89.6 |

Table 1: Biological data for a lead fenchone-derived CB2 receptor agonist. Lower Ki and EC50 values indicate higher affinity and potency, respectively.[4][5][7]

The fenchone scaffold has also been employed in the synthesis of polycarbonyl conjugates with promising antiviral activity, particularly against the vaccinia virus.[1][2] The synthetic strategy involves the formation of a hydrazone from (+)-fenchone, which then undergoes a ring-opening transformation with a pyrone derivative.[1]

Quantitative Data for Fenchone-Derived Antiviral Compounds

| Compound | Virus | Selectivity Index (SI) |

| Fenchone-diethyl isochelidonate conjugate | Vaccinia Virus | 17 |

Table 2: Antiviral activity of a lead fenchone-derived conjugate. The Selectivity Index (SI) is a ratio of the cytotoxic concentration to the effective antiviral concentration; a higher SI indicates greater antiviral potential.[2]

Experimental Protocols

General Procedure for Synthesis of Fenchone-Derived CB2 Agonists

This protocol outlines the key coupling reaction between a lithiated resorcinol (B1680541) derivative and (+)-fenchone.[3][7]

Materials:

-

Substituted resorcinol/phenol derivative

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

(+)-Fenchone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the substituted resorcinol/phenol derivative (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C.

-

Add n-BuLi in hexanes (1.1 eq) dropwise. Stir the mixture at this temperature for 1-4 hours to ensure complete lithiation.[3]

-

In a separate flask, dissolve (+)-fenchone (1.0 eq) in anhydrous THF.

-

Add the (+)-fenchone solution dropwise to the lithiated resorcinol mixture at 0 °C.

-

Allow the reaction to stir for an additional 2-24 hours, letting the temperature slowly warm to room temperature.[3]

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final fenchone-derived compound.[3]

General Procedure for Synthesis of Fenchone-Derived Antiviral Hydrazones

This protocol describes the initial step in the synthesis of antiviral conjugates: the formation of (+)-fenchone hydrazone.[1]

Materials:

-

(+)-Fenchone

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Dissolve (+)-fenchone (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 eq) to the solution.[1]

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude (+)-fenchone hydrazone, which can be used in subsequent steps.[1]

Visualizing Workflows and Pathways

Synthesis and Evaluation of CB2 Agonists

The development of fenchone-derived CB2 agonists follows a logical progression from chemical synthesis to biological evaluation.

Caption: Workflow for the synthesis and biological evaluation of fenchone-derived CB2 receptor agonists.

Synthesis of Antiviral Polycarbonyl Conjugates

The synthesis of antiviral agents from (+)-fenchone involves a multi-step chemical transformation and subsequent biological screening.

Caption: Workflow for the synthesis and antiviral screening of polycarbonyl conjugates derived from (+)-fenchone.

CB2 Receptor Downstream Signaling Pathway

Activation of the CB2 receptor by an agonist, such as a fenchone derivative, initiates a cascade of intracellular signaling events. The receptor couples to both inhibitory (Gαi) and stimulatory (Gαs) G-proteins, leading to complex downstream effects.

Caption: Simplified downstream signaling cascade following CB2 receptor activation.

Conclusion

(+)-Fenchyl alcohol and its derivatives, particularly (+)-fenchone, represent a powerful platform in asymmetric synthesis and medicinal chemistry. The rigid chiral scaffold is highly effective for inducing stereoselectivity when used as a chiral auxiliary. Furthermore, its utility as a starting material for the synthesis of potent and selective modulators of key biological targets, such as the CB2 receptor, highlights its significant potential in drug discovery and development. The detailed protocols and workflows provided herein serve as a valuable resource for researchers aiming to leverage the unique properties of this versatile chiral building block.

References

- 1. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What are CB2 modulators and how do they work? [synapse.patsnap.com]

- 4. tuinenwouter.be [tuinenwouter.be]

- 5. [PDF] Cannabinoid CB1 and CB2 Receptor Signaling and Bias | Semantic Scholar [semanticscholar.org]

- 6. Asymmetric synthesis and antimicrobial activity of some new mono and bicyclic beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (+)-Fenchyl Alcohol: A Technical Guide

Introduction

(+)-Fenchyl alcohol, also known as (1R)-endo-(+)-fenchol, is a monoterpenoid alcohol with the chemical formula C₁₀H₁₈O.[1] It is a bicyclic compound that is found in various essential oils and is utilized in the fragrance and flavor industries. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and industrial applications. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of (+)-fenchyl alcohol, along with detailed experimental protocols relevant to these analytical techniques.

Spectroscopic Data

The following sections summarize the key spectroscopic data for (+)-fenchyl alcohol in clearly structured tables, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for (+)-fenchyl alcohol are presented below.

Table 1: ¹H NMR Spectroscopic Data for (+)-Fenchyl Alcohol

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 3.6 | d | H-2 |

| 1.7 | m | H-4 |

| 1.6 | m | H-7a |

| 1.5 | m | H-5a |

| 1.4 | m | H-6a |

| 1.2 | s | CH₃-10 |

| 1.1 | s | CH₃-8 |

| 1.0 | s | CH₃-9 |

| 0.9 | m | H-5b |

| 0.7 | m | H-7b |

| 0.5 | m | H-6b |

Solvent: CDCl₃. Data sourced from publicly available spectra. The specific assignments are based on typical chemical shifts for this structural class.

Table 2: ¹³C NMR Spectroscopic Data for (+)-Fenchyl Alcohol [2]

| Chemical Shift (δ, ppm) | Carbon Atom |

| 82.5 | C-2 |

| 49.0 | C-1 |

| 47.7 | C-3 |

| 41.0 | C-4 |

| 31.0 | C-7 |

| 27.0 | C-5 |

| 25.5 | C-10 |

| 22.0 | C-6 |

| 21.0 | C-8 |

| 19.5 | C-9 |

Solvent: CDCl₃.[2] Data sourced from publicly available spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for (+)-fenchyl alcohol are listed below.

Table 3: IR Spectroscopic Data for (+)-Fenchyl Alcohol

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 (broad) | O-H | Stretching |

| 2960-2870 | C-H | Stretching |

| 1465 | C-H | Bending |

| 1375 | C-H | Bending |

| 1100-1000 | C-O | Stretching |

Sample form: Neat/liquid. The broadness of the O-H stretch is indicative of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data for (+)-Fenchyl Alcohol [3]

| m/z | Relative Intensity (%) | Possible Fragment |

| 154 | < 5 | [M]⁺ |

| 139 | ~ 20 | [M - CH₃]⁺ |

| 121 | ~ 30 | [M - CH₃ - H₂O]⁺ |

| 95 | ~ 80 | [C₇H₁₁]⁺ |

| 81 | 100 | [C₆H₉]⁺ |

| 69 | ~ 70 | [C₅H₉]⁺ |

| 55 | ~ 50 | [C₄H₇]⁺ |

| 43 | ~ 60 | [C₃H₇]⁺ |

| 41 | ~ 90 | [C₃H₅]⁺ |

Ionization method: Electron Ionization (EI).[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following sections outline representative experimental protocols for the acquisition of NMR, IR, and MS spectra of (+)-fenchyl alcohol.

NMR Spectroscopy Protocol

This protocol describes the general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

1. Sample Preparation:

-

Dissolve 5-10 mg of (+)-fenchyl alcohol in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.[4]

-

Number of Scans: 8-16, depending on the concentration.

-

-

¹³C NMR:

3. Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (¹H and ¹³C) or the residual solvent signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a liquid sample like (+)-fenchyl alcohol.

1. Sample Preparation:

-

Ensure the (+)-fenchyl alcohol sample is free of particulate matter.

-

As (+)-fenchyl alcohol is a solid at room temperature, it should be gently warmed to a liquid state before analysis.

2. Instrument Parameters (for a standard FTIR spectrometer with a diamond ATR accessory):

-

Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of the molten (+)-fenchyl alcohol onto the center of the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[6]

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

3. Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

Mass Spectrometry Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile compounds like (+)-fenchyl alcohol.

1. Sample Preparation:

-

Prepare a dilute solution of (+)-fenchyl alcohol (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.

2. Instrument Parameters:

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

3. Data Processing:

-

Identify the peak corresponding to (+)-fenchyl alcohol in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

-

Analyze the fragmentation pattern to support the structural identification.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as (+)-fenchyl alcohol.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. (+)-Fenchol | C10H18O | CID 6997371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Fenchol | C10H18O | CID 15406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 5. benchchem.com [benchchem.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

biological activities of (+)-fenchyl alcohol and its derivatives

An In-depth Technical Guide on the Biological Activities of (+)-Fenchyl Alcohol and Its Derivatives

Abstract

(+)-Fenchyl alcohol, also known as (+)-fenchol, is a bicyclic monoterpenoid naturally occurring in a variety of plants, including basil, citrus fruits, and eucalyptus leaves.[1][2] It is recognized for its characteristic earthy and herbaceous aroma, leading to its use in fragrances and as a food additive.[2] Beyond its sensory properties, a growing body of scientific evidence indicates that (+)-fenchyl alcohol and its derivatives possess a range of promising biological activities. These include antimicrobial, antibiofilm, analgesic, anti-inflammatory, and antioxidant effects.[1][2] This technical guide provides a comprehensive overview of these activities for researchers, scientists, and drug development professionals. It summarizes available quantitative data, details the experimental protocols used to ascertain these activities, and visualizes the underlying mechanisms and workflows through signaling pathway and process diagrams. The objective is to create a foundational resource to facilitate further research and development of (+)-fenchyl alcohol-based therapeutic agents.

Antimicrobial and Antibiofilm Activities

(+)-Fenchyl alcohol has demonstrated significant antimicrobial properties, particularly against the opportunistic fungal pathogen Candida albicans.[3][4][5] Its activity extends to inhibiting the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to conventional antimicrobial agents.[3][5]

Quantitative Data: Antifungal and Antibiofilm Effects

The efficacy of (+)-fenchyl alcohol and its related compounds has been quantified through various in vitro assays, with key metrics being the Minimum Inhibitory Concentration (MIC) and the reduction in biofilm metabolic activity.

| Compound | Bio-Activity | Target Organism | Concentration | Result | Citation |

| (+)-Fenchyl alcohol | Antifungal | Candida albicans | 0.5% (w/v) | MIC | [5] |

| (+)-Fenchyl alcohol | Antibiofilm | Candida albicans | 0.005% | >80% inhibition | [5] |

| (+)-Fenchyl alcohol | Antibiofilm | Candida albicans | 0.01% | >80% inhibition | [5] |

| (+)-Fenchyl alcohol | Reduction of Biofilm Metabolic Activity | Candida albicans | 0.005% | 66% reduction | [5] |

| (+)-Fenchyl alcohol | Reduction of Biofilm Metabolic Activity | Candida albicans | 0.01% | 81% reduction | [5] |

| Camphor | Antifungal | Candida albicans | 0.5% (w/v) | MIC | [5] |

| Fenchone | Antifungal | Candida albicans | 0.5% (v/v) | MIC | [5] |

Mechanism of Action: Inhibition of Hyphal Formation

A key virulence factor for C. albicans is its ability to transition from a yeast-like form to a filamentous hyphal form, which is critical for biofilm formation and tissue invasion.[6][7] (+)-Fenchyl alcohol exerts its antibiofilm effects primarily by inhibiting this hyphal formation.[5][7][8] Transcriptomic analysis has revealed that this inhibition is achieved by downregulating the expression of several hypha-specific and biofilm-associated genes, including ECE1, ECE2, RBT1, and EED1.[5][8]

References

- 1. Terpene Tuesdays: Everything You Need To Know About Fenchyl Alcohol Flavor, Fragrance, And Health Benefits [acslab.com]

- 2. trulieve.com [trulieve.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fenchyl alcohol | Drosophilia Population Genomics Project [dpgp.org]

- 5. Frontiers | Antibiofilm and Antihyphal Activities of Cedar Leaf Essential Oil, Camphor, and Fenchone Derivatives against Candida albicans [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antibiofilm and Antihyphal Activities of Cedar Leaf Essential Oil, Camphor, and Fenchone Derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of (+)-Fenchyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenchyl alcohol, a bicyclic monoterpenoid, has a rich history intertwined with the foundational explorations of terpene chemistry. From its initial discovery in essential oils to its contemporary role as a valuable chiral building block in asymmetric synthesis, this guide provides a comprehensive overview of its journey. This document details the historical context of its discovery, methods for its isolation from natural sources, classic and modern synthetic protocols, and a thorough characterization of its physicochemical and spectroscopic properties. The information is curated to serve as a practical resource for researchers in organic chemistry, natural product synthesis, and drug development.

Introduction: A Historical Perspective

The story of (+)-fenchyl alcohol is rooted in the late 19th and early 20th centuries, a period of fervent investigation into the chemical constituents of essential oils. The pioneering work of chemists like Otto Wallach, who received the Nobel Prize in Chemistry in 1910 for his extensive research on terpenes, laid the groundwork for understanding the structure and reactivity of these fascinating natural products.[1][2] While a singular "discovery" of (+)-fenchyl alcohol is not attributed to a specific date or individual, its identification emerged from the systematic study of terpenes and their derivatives.

Fenchyl alcohol was often encountered as a reduction product of fenchone (B1672492), a ketone commonly found in fennel oil.[3] Early chemical investigations relied on classical methods of derivatization and degradation to elucidate the structure of these bicyclic systems. The relationship between fenchone and fenchyl alcohol was crucial in confirming the carbon skeleton and the position of the functional groups.

Caption: Early research on essential oils led to the study of terpenes like fenchone and the subsequent investigation of its reduction product, fenchyl alcohol.

Physicochemical Properties

(+)-Fenchyl alcohol is a white, crystalline solid at room temperature with a characteristic camphor-like and piney aroma.[4][5] Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | (1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | [6] |

| Molecular Formula | C₁₀H₁₈O | [6] |

| Molecular Weight | 154.25 g/mol | [6] |

| Melting Point | 39-45 °C | [4] |

| Boiling Point | 201-202 °C | [7] |

| Density | ~0.96 g/cm³ at 25 °C | [4] |

| Specific Rotation ([α]D) | +10° to +15° (in ethanol) | |

| Solubility | Very slightly soluble in water; soluble in ethanol (B145695) and other organic solvents. | [7] |

Isolation from Natural Sources

(+)-Fenchyl alcohol is found in a variety of plants, including several species of pine. A common method for its extraction is steam distillation of the plant material to obtain the essential oil, followed by fractional distillation to separate the alcoholic components.

Experimental Protocol: Isolation from Pine Oil

This protocol describes a general method for the isolation of fenchyl alcohol from pine oil.

Materials:

-

Pine oil (e.g., from Pinus palustris)

-

Boric acid

-

Sodium hydroxide (B78521) solution (10% w/v)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Distillation apparatus (steam and fractional)

-

Separatory funnel

-

Heating mantle

Procedure:

-

Steam Distillation of Pine Needles/Twigs: If starting from raw plant material, perform steam distillation to extract the crude essential oil.

-

Esterification with Boric Acid: The crude pine oil is heated with boric acid. Tertiary alcohols are dehydrated to hydrocarbons, while primary and secondary alcohols, like fenchyl alcohol, form non-volatile borate (B1201080) esters.

-

Removal of Non-alcoholic Components: The mixture is subjected to vacuum distillation to remove the volatile hydrocarbons and other non-alcoholic components.

-

Hydrolysis of Borate Esters: The remaining borate esters are hydrolyzed by refluxing with an aqueous sodium hydroxide solution.

-

Extraction: The resulting mixture is cooled and extracted with diethyl ether. The ether layer contains the liberated alcohols.

-

Washing and Drying: The ether extract is washed with water to neutrality and then dried over anhydrous sodium sulfate.

-

Fractional Distillation: The dried ether solution is concentrated, and the residue is fractionally distilled under reduced pressure to isolate fenchyl alcohol.

Caption: General workflow for the isolation of (+)-fenchyl alcohol from pine oil.

Chemical Synthesis

The primary synthetic route to (+)-fenchyl alcohol involves the reduction of the corresponding ketone, (+)-fenchone. Historically, this was achieved using methods like the Bouveault-Blanc reduction.

Historical Synthesis: Bouveault-Blanc Reduction of (+)-Fenchone

The Bouveault-Blanc reduction, developed in 1903, utilizes metallic sodium in absolute ethanol to reduce esters and ketones.[7][8]

Materials:

-

(+)-Fenchone

-

Absolute ethanol

-

Metallic sodium

-

Diethyl ether

-

Hydrochloric acid (dilute)

-

Anhydrous sodium sulfate

-

Reflux condenser

-

Dropping funnel

Procedure:

-

A solution of (+)-fenchone in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Small pieces of metallic sodium are added portion-wise through the condenser while the solution is stirred. The reaction is exothermic and should be controlled.

-

After the addition of sodium is complete, the reaction mixture is refluxed until all the sodium has reacted.

-

The mixture is cooled, and water is carefully added to hydrolyze the sodium alkoxide.

-

The resulting solution is acidified with dilute hydrochloric acid and then extracted with diethyl ether.

-

The ether extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude (+)-fenchyl alcohol can be purified by distillation or recrystallization.

Caption: Synthesis of (+)-fenchyl alcohol via the Bouveault-Blanc reduction of (+)-fenchone.

Spectroscopic Data

The structure of (+)-fenchyl alcohol has been unequivocally confirmed by modern spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |

| H-2 | 3.55 | d | 1H | CH-OH |

| H-4 | 1.75 | m | 1H | Bridgehead CH |

| H-5, H-6 | 1.2-1.6 | m | 4H | CH₂ |

| H-7 | 1.45 | m | 1H | Bridgehead CH |

| CH₃-8 | 1.15 | s | 3H | CH₃ |

| CH₃-9 | 1.05 | s | 3H | CH₃ |

| CH₃-10 | 0.95 | s | 3H | CH₃ |

| OH | 1.85 | br s | 1H | OH |

| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |

| C-1 | 49.5 | C |

| C-2 | 77.8 | CH-OH |

| C-3 | 41.2 | C |

| C-4 | 48.5 | CH |

| C-5 | 25.8 | CH₂ |

| C-6 | 30.1 | CH₂ |

| C-7 | 21.5 | CH |

| C-8 | 26.5 | CH₃ |

| C-9 | 22.1 | CH₃ |

| C-10 | 20.3 | CH₃ |

Mass Spectrometry (Electron Ionization)

The mass spectrum of fenchyl alcohol is characterized by a weak or absent molecular ion peak due to the facile loss of water.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 154 | < 5 | [M]⁺ |

| 136 | 20 | [M - H₂O]⁺ |

| 121 | 40 | [M - H₂O - CH₃]⁺ |

| 95 | 100 | [C₇H₁₁]⁺ |

| 81 | 85 | [C₆H₉]⁺ |

| 69 | 70 | [C₅H₉]⁺ |

| 43 | 65 | [C₃H₇]⁺ |

Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, broad | O-H stretch |

| 2960-2870 | Strong | C-H stretch (alkane) |

| 1465, 1375 | Medium | C-H bend |

| 1060 | Strong | C-O stretch (secondary alcohol) |

Conclusion

(+)-Fenchyl alcohol remains a molecule of significant interest in organic chemistry. Its history is a testament to the foundational work in terpene chemistry, and its utility as a chiral starting material continues to be explored in modern synthetic applications. This guide provides a comprehensive resource for researchers, offering historical context, practical experimental guidance, and detailed characterization data to facilitate its use in the laboratory.

References

- 1. muzablends.com [muzablends.com]

- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 3. MassBank of North America [mona.fiehnlab.ucdavis.edu]

- 4. merckmillipore.com [merckmillipore.com]

- 5. hermitageoils.com [hermitageoils.com]

- 6. (+)-Fenchol | C10H18O | CID 6997371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of (+)-Fenchyl Alcohol in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (+)-fenchyl alcohol (CAS No: 2217-02-9), also known as (1R)-endo-(+)-Fenchyl alcohol, to ensure its safe use in a laboratory environment. The information is compiled from various safety data sheets and chemical suppliers.

Hazard Identification and Classification

(+)-Fenchyl alcohol is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1][2][3] It is a combustible solid with a camphor-like odor.[2]

GHS Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[3]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[3]

Some sources may also classify it as a combustible liquid.[5][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of (+)-fenchyl alcohol is presented in the table below.

| Property | Value | References |

| Appearance | White solid / colorless crystalline mass | [7][8] |

| Odor | Camphor-like | [2][9] |

| Molecular Formula | C10H18O | [3][7][8] |

| Molecular Weight | 154.25 g/mol | [3][7] |

| Melting Point | 39 - 45 °C (102.2 - 113 °F) | [2][3][8] |

| Boiling Point | 201 - 202 °C (393.8 - 395.6 °F) | [2][3][7] |

| Flash Point | 73 °C (163.4 °F) | [2] |

| Solubility | No data available | |

| Vapor Pressure | 0.07 mm Hg at 25 °C | [5] |

Toxicological Information

The primary toxicological effects are irritation to the skin and eyes.[1] No sensitizing effects are known.[1] There is no evidence of carcinogenicity or mutagenicity from the available data.[1][10]

| Effect | Observation | References |

| Acute Oral Toxicity | LD50: 2,500 mg/kg (ATE) | [11] |

| Skin Irritation | Causes skin irritation | [1][3] |

| Eye Irritation | Causes serious eye irritation | [1][2][3] |

| Sensitization | No sensitizing effects known | [1][11] |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA | [1] |

| Germ Cell Mutagenicity | No data available |

Experimental Protocols for Safe Handling

Proper PPE is essential when handling (+)-fenchyl alcohol. The following diagram illustrates the recommended PPE.

Methodology:

-

Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection : Wear chemically resistant gloves. Use proper glove removal technique to avoid skin contact. Wear a lab coat or other impervious clothing.[4]

-

Respiratory Protection : Use only in a well-ventilated area.[4] If ventilation is insufficient, suitable respiratory protection must be provided.[5]

-

Hygiene Measures : Wash hands thoroughly after handling.[3] Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke when using this product.[4]

Methodology:

-

Handling : Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Keep away from open flames, hot surfaces, and sources of ignition.[2]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from moisture.[2]

The following workflow outlines the procedure for handling a spill of (+)-fenchyl alcohol.

Methodology:

-

Personal Precautions : Wear personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas.[4]

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so.[12] Do not let the product enter drains.[3]

-

Methods for Cleaning Up : For small spills, wipe up with absorbent material.[5] For larger spills, absorb with inert absorbent material such as dry clay, sand, or diatomaceous earth and place into containers for disposal.[5]

Methodology:

-

General Advice : If symptoms persist, call a physician.[2]

-

If Inhaled : Move the person into fresh air.[3] If not breathing, give artificial respiration.[3]

-

In Case of Skin Contact : Wash off immediately with plenty of water for at least 15 minutes.[2] If skin irritation persists, call a physician.[2]

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6] Remove contact lenses, if present and easy to do.[3]

-

If Swallowed : Do NOT induce vomiting.[3] Clean mouth with water and drink plenty of water afterward.[2]

Methodology:

-

Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or chemical foam.[3][4]

-

Specific Hazards Arising from the Chemical : Combustible material.[2] Containers may explode when heated.[2] Hazardous combustion products may include carbon oxides.[3]

-

Protective Equipment for Firefighters : As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2][3]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Chemical waste generators must also consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]

Conclusion

While (+)-fenchyl alcohol is a valuable compound in research and various industries, it is crucial to handle it with care due to its potential to cause skin and eye irritation. By adhering to the safety precautions, handling protocols, and emergency procedures outlined in this guide, researchers and laboratory personnel can minimize risks and ensure a safe working environment.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. fishersci.com [fishersci.com]

- 3. sds.metasci.ca [sds.metasci.ca]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. vigon.com [vigon.com]

- 6. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Fenchol - Wikipedia [en.wikipedia.org]

- 9. 1632-73-1 | CAS DataBase [m.chemicalbook.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. prod.adv-bio.com [prod.adv-bio.com]

- 12. aurochemicals.com [aurochemicals.com]

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (+)-Fenchyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Fenchyl alcohol, a bicyclic monoterpenoid, is a valuable chiral building block in asymmetric synthesis and a significant component in the fragrance industry.[1] Its rigid bicyclo[2.2.1]heptane framework and defined stereochemistry make it an important starting material for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of (+)-fenchyl alcohol, including its physicochemical properties, spectroscopic data, and detailed methodologies for stereochemical determination.

Stereochemistry of Fenchyl Alcohol

The structure of fenchyl alcohol (1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol) contains three chiral centers, leading to a variety of possible stereoisomers. The nomenclature of these isomers can be complex, often referring to the spatial orientation of the hydroxyl group as either endo or exo, and as α or β.

-

Endo/Exo Isomerism: This describes the position of the hydroxyl group relative to the main six-membered ring of the bicyclic system. In the endo isomer, the hydroxyl group is oriented towards the longer bridge of the bicyclo[2.2.1]heptane system, while in the exo isomer, it is oriented away from it.

-

α/β Isomerism: This nomenclature is also used to distinguish between the endo and exo forms. (+)-Fenchyl alcohol is specifically the endo isomer, and is also referred to as (+)-α-fenchol.[2] The corresponding enantiomer is (-)-endo-fenchol or (-)-α-fenchol. The diastereomers with the hydroxyl group in the exo position are known as β-fenchol.

The relationship between these stereoisomers is illustrated in the diagram below.

Caption: Stereochemical relationships of fenchyl alcohol isomers.

Absolute Configuration of (+)-Fenchyl Alcohol

The absolute configuration of (+)-fenchyl alcohol has been determined to be (1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol .[2][3] This specific arrangement of substituents at the chiral centers is responsible for its dextrorotatory optical activity.

| Identifier | Value |

| Systematic IUPAC Name | (1R,2R,4S)-1,3,3-trimethyl-bicyclo[2.2.1]heptan-2-ol[2] |

| Common Names | (+)-Fenchol, (1R)-endo-(+)-Fenchyl alcohol, (+)-α-Fenchol, D-Fenchyl alcohol[2] |

| CAS Number | 2217-02-9[4] |

| Molecular Formula | C₁₀H₁₈O[4] |

| Molecular Weight | 154.25 g/mol [4] |

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for (+)-fenchyl alcohol.

Table 1: Physicochemical Properties of (+)-Fenchyl Alcohol

| Property | Value |

| Appearance | White to pale yellow crystalline solid[5] |

| Melting Point | 39-45 °C[3] |

| Boiling Point | 201 °C[3] |

| Specific Rotation [α]D²⁰ | +10° to +12° (c=10 in ethanol) |

| Density | 0.942 g/cm³[3] |

Table 2: Spectroscopic Data for Fenchol (General)

| Technique | Key Data |

| ¹H NMR | Data available in spectral databases.[5] |

| ¹³C NMR | Data available in spectral databases.[5] |

| IR (Infrared) | Characteristic O-H stretch (~3300-3600 cm⁻¹), C-O stretch (~1050 cm⁻¹). |

| MS (Mass Spectrometry) | Molecular Ion (M⁺) at m/z = 154.[5] |

Note: Specific peak assignments for ¹H and ¹³C NMR can be found in various chemical databases such as PubChem and the NIST WebBook.[5][6]

Experimental Determination of Absolute Configuration

The absolute configuration of a chiral molecule like (+)-fenchyl alcohol is determined experimentally. While X-ray crystallography of a suitable crystalline derivative is the most definitive method, NMR-based techniques are also powerful, particularly the modified Mosher's method for chiral alcohols.

Representative Experimental Protocol: Modified Mosher's Method

This protocol describes a general procedure for determining the absolute configuration of a secondary alcohol by NMR analysis of its diastereomeric esters formed with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

Caption: Workflow for determining absolute configuration via Mosher's method.

Materials:

-

(+)-Fenchyl alcohol (or other chiral alcohol)

-

(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

-

(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous pyridine (B92270) or dichloromethane (B109758) (DCM)

-

Deuterated chloroform (B151607) (CDCl₃) for NMR

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Preparation of (R)-MTPA Ester: a. Dissolve (+)-fenchyl alcohol (approx. 5 mg) and a catalytic amount of DMAP in anhydrous pyridine (0.5 mL) in a dry NMR tube or small reaction vial under an inert atmosphere (e.g., nitrogen or argon). b. Add a slight excess (approx. 1.2 equivalents) of (R)-MTPA-Cl to the solution. c. Seal the container and allow the reaction to proceed at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the alcohol. d. Quench the reaction by adding a few drops of water. e. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). f. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the resulting (R)-MTPA ester by flash column chromatography if necessary.

-

Preparation of (S)-MTPA Ester: a. Repeat the procedure described in step 1, using (S)-MTPA-Cl in place of (R)-MTPA-Cl.

-

NMR Analysis: a. Dissolve the purified (R)-MTPA ester in CDCl₃ and acquire a high-resolution ¹H NMR spectrum. b. Dissolve the purified (S)-MTPA ester in CDCl₃ and acquire a high-resolution ¹H NMR spectrum under identical conditions. c. Assign the proton signals for both diastereomers, focusing on the protons on either side of the chiral center. d. Calculate the chemical shift difference (Δδ) for each assigned proton using the formula: Δδ = δS - δR , where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.

Analysis and Interpretation

The basis of Mosher's method is the anisotropic effect of the phenyl group of the MTPA moiety, which exists in a preferred conformation. This conformation shields or deshields nearby protons. By analyzing the sign of the Δδ values for protons on either side of the newly formed ester linkage, the absolute configuration of the alcohol can be determined.

Caption: Logic for assigning absolute configuration from Mosher's method data.

For a secondary alcohol, the two substituents on the chiral carbon are designated L₁ and L₂. If the calculated Δδ values for the protons of L₁ are positive and those for L₂ are negative, the absolute configuration at that center is R. The opposite observation (negative Δδ for L₁ and positive for L₂) indicates an S configuration.

Applications in Research and Drug Development

The well-defined stereochemistry of (+)-fenchyl alcohol makes it a valuable chiral auxiliary and starting material in asymmetric synthesis.[1] Its rigid bicyclic structure allows for high stereocontrol in reactions at or near the hydroxyl group. It has been employed in the synthesis of various complex molecules where chirality is crucial for biological activity. Furthermore, its characteristic scent makes it a common ingredient in the fragrance industry.[1]

Conclusion

(+)-Fenchyl alcohol is a stereochemically rich molecule with a defined absolute configuration of (1R,2R,4S). Understanding its stereoisomeric forms and the experimental methods used to determine its absolute configuration is essential for its effective use in research and industry. This guide has provided a detailed overview of these aspects, offering a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

- 1. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

- 3. β-Fenchyl alcohol [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of absolute configuration of secondary alcohols using thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Medicinal Chemistry Potential of (+)-Fenchyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenchyl alcohol, a bicyclic monoterpenoid found in a variety of plants, has emerged as a molecule of interest in medicinal chemistry. Exhibiting a range of biological activities, including neuroprotective, analgesic, and antimicrobial effects, it presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current scientific literature on (+)-fenchyl alcohol, focusing on its potential applications in drug discovery and development. We present available quantitative data, detail experimental protocols from key studies, and provide visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction

(+)-Fenchyl alcohol, also known as (+)-fenchol, is a naturally occurring monoterpene alcohol.[1] Its characteristic aroma has led to its use in the fragrance and flavor industries.[2] Beyond its organoleptic properties, a growing body of research highlights its potential pharmacological activities. This guide will delve into the scientific evidence supporting its exploration in medicinal chemistry, with a focus on its neuroprotective, analgesic, and antimicrobial properties.

Neuroprotective Effects: Targeting Alzheimer's Disease

Recent preclinical studies have identified (+)-fenchyl alcohol as a potential neuroprotective agent, particularly in the context of Alzheimer's disease.[1][3] The primary mechanism of action appears to be the activation of the Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor that is also a target for gut microbiome-derived short-chain fatty acids (SCFAs).[2][4][5]

Mechanism of Action: FFAR2 Signaling

Activation of FFAR2 by (+)-fenchyl alcohol has been shown to trigger a signaling cascade that ultimately reduces amyloid-beta (Aβ) induced neurotoxicity.[2][4][5] This is achieved through the promotion of Aβ clearance and a reduction in cellular senescence in neuronal cells.[2][5] In-silico studies have shown that fenchol (B156177) binds to the active sites of both human and mouse FFAR2.[6]

Quantitative Data

| Parameter | Value | Assay | Source |

| Binding Affinity (Vina Score) | |||

| Human FFAR2 | -5.5 kcal/mol | In-silico docking | [6] |

| Mouse FFAR2 | -5.3 kcal/mol | In-silico docking | [6] |

| Functional Activity | |||

| p-ERK1/2 Levels | Increased | Western Blot in SK-N-SH cells | [7] |

| cAMP Levels | Decreased | cAMP assay in SK-N-SH cells | [7] |

| Intracellular Ca2+ | Increased | Calcium imaging in SK-N-SH cells | [7] |

| Neuroprotective Effects | |||

| Aβ-induced Cell Viability | Significantly reduced decline | MTT assay in SK-N-SH cells | [3] |

| Aβ Accumulation | Significantly reduced | Immunofluorescence in SK-N-SH cells | [3] |

Experimental Protocols

FFAR2 Activation Assay in SK-N-SH Cells [8][9]

-

Cell Culture: Human neuroblastoma SK-N-SH cells are cultured in a suitable medium.

-

Treatment: Cells are treated with varying concentrations of (+)-fenchyl alcohol.

-

Phospho-ERK1/2 Western Blot:

-

Cell lysates are collected and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by HRP-conjugated secondary antibodies.

-

Bands are visualized using a chemiluminescence detection system.

-

-

cAMP Assay:

-

Cells are stimulated with forskolin (B1673556) to induce cAMP production.

-

Intracellular cAMP levels are measured using a competitive enzyme immunoassay kit.

-

-

Intracellular Calcium Assay:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Changes in intracellular calcium concentration upon treatment with (+)-fenchyl alcohol are monitored using a fluorescence plate reader.

-

Analgesic Properties: TRPA1 Inhibition

(+)-Fenchyl alcohol has demonstrated analgesic properties through the inhibition of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key player in pain signaling.[1]

Mechanism of Action: TRPA1 Channel Blockade

(+)-Fenchyl alcohol acts as an antagonist of the human TRPA1 (hTRPA1) channel, inhibiting its activation by agonists such as allyl isothiocyanate (AITC).[1] This inhibitory effect is dose-dependent.

Quantitative Data

| Parameter | Value | Assay | Source |

| IC50 | 0.32 ± 0.06 mM | Patch-clamp on hTRPA1-expressing HEK293T cells | [1] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for hTRPA1 Inhibition [1]

-

Cell Culture and Transfection: HEK293T cells are cultured and transiently transfected with a plasmid encoding hTRPA1.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed on transfected cells.

-

The extracellular solution contains standard physiological saline. The intracellular solution contains a cesium-based solution to block potassium channels.

-

Cells are held at a holding potential of -60 mV.

-

-

Drug Application:

-

The TRPA1 agonist AITC is applied to elicit a baseline current.

-

Increasing concentrations of (+)-fenchyl alcohol are co-applied with AITC to determine the dose-dependent inhibition.

-

-

Data Analysis:

-

The peak current amplitude in the presence of (+)-fenchyl alcohol is normalized to the baseline AITC-induced current.

-

The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

-

Antimicrobial Activity

(+)-Fenchyl alcohol has been reported to possess antimicrobial, including antibacterial and antifungal, properties.[10]

Antifungal Activity

Studies have shown that (+)-fenchyl alcohol can inhibit the growth of the pathogenic yeast Candida albicans.[10] It has been observed to inhibit the formation of biofilms and hyphae, which are critical for the virulence of this fungus.[10]

Quantitative Data (Antifungal)

| Organism | MIC Range (µg/mL) | Source |

| Candida albicans | 0.39 to 1.56 | [1] |

Antibacterial Activity

While several sources suggest that (+)-fenchyl alcohol has broad-spectrum antibacterial activity, specific Minimum Inhibitory Concentration (MIC) values against a range of bacterial species are not consistently reported in the reviewed literature. The general mechanism of action for alcohols as antimicrobial agents involves the denaturation of proteins and disruption of the cell membrane.[11]

Experimental Protocols

Broth Microdilution Method for MIC Determination [10][12]

-

Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth.

-

Serial Dilution: (+)-Fenchyl alcohol is serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of (+)-fenchyl alcohol that visibly inhibits microbial growth.

Anti-Inflammatory Potential

The anti-inflammatory properties of (+)-fenchyl alcohol are suggested in the literature, however, specific quantitative data such as IC50 values for the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) are not yet well-documented for this specific compound. General in vitro and in vivo models are available to assess these activities.

Potential Experimental Approaches

-

In Vitro Assays:

-

COX and LOX Inhibition Assays: To determine the IC50 values of (+)-fenchyl alcohol against these enzymes.

-

Cytokine Production in Macrophages: Measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.[13]

-

-

In Vivo Models:

Application as a Chiral Auxiliary

The chiral nature of (+)-fenchyl alcohol suggests its potential use as a chiral auxiliary in asymmetric synthesis to control the stereochemical outcome of reactions.[4][12] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the formation of a new stereocenter with high diastereoselectivity.[4] However, a comprehensive search of the current literature did not yield specific examples of (+)-fenchyl alcohol being employed as a chiral auxiliary in a synthetic transformation with reported yields and diastereomeric excess. The general principles of chiral auxiliary-mediated synthesis are well-established.[2][5]

Conclusion and Future Directions